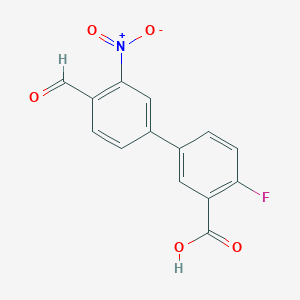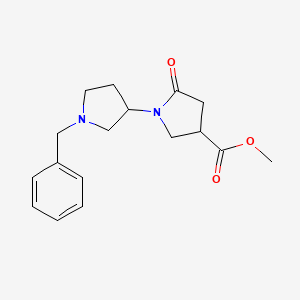![molecular formula C20H25ClN4O2 B1450321 Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate CAS No. 1638612-47-1](/img/structure/B1450321.png)
Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate
Overview
Description
Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate (TBPC) is an organic compound that has been studied for its potential applications in the field of chemistry. TBPC is an analog of the pyridazinone class of compounds, which have been the subject of numerous research studies in recent years. TBPC has a unique structure and properties that make it a promising candidate for a variety of scientific research applications.
Scientific Research Applications
Synthesis and Structural Analysis
- Tert-butyl carbamates have been studied for their potential in various synthesis processes. For instance, Scott (2006) explored the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, highlighting the role of tert-butyl carbamates in creating diverse molecular structures (Scott, 2006).
- The structural features of tert-butyl carbamate derivatives have been characterized using X-ray diffraction, as detailed by Das et al. (2016). Their study emphasizes the importance of weak and strong hydrogen bonds in assembling molecules into three-dimensional architectures (Das et al., 2016).
- In the field of pharmacology, tert-butyl carbamates have been used in the synthesis of kinase inhibitors, as demonstrated by Chung et al. (2006) in their work on a p38 MAP kinase inhibitor (Chung et al., 2006).
Applications in Drug Development
- The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a relative of the tert-butyl carbamate, has been synthesized and analyzed for potential antibacterial and anthelmintic activities, as reported by Sanjeevarayappa et al. (2015) (Sanjeevarayappa et al., 2015).
- Tert-butyl carbamates have also been involved in the synthesis of Ru complexes for water oxidation, a critical process in energy production and environmental chemistry, as explored by Zong and Thummel (2005) (Zong & Thummel, 2005).
Novel Chemical Properties and Reactions
- The study by Bakke et al. (2003) explored a new synthetic route to imidazo[4,5-c]pyridin-2-ons, emphasizing the versatility and reactivity of tert-butyl carbamates in creating novel chemical structures (Bakke et al., 2003).
- Photoredox-catalyzed reactions involving tert-butyl carbamates have been investigated for the synthesis of aminated chromones, indicating their utility in mild conditions and diverse chemical transformations, as described by Wang et al. (2022) (Wang et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
Related compounds have been shown to selectively enhance slow inactivation of voltage-gated sodium channels .
Biochemical Pathways
It’s known that related compounds can regulate the collapse response mediator protein 2 (crmp2), which plays a crucial role in neuronal development and axon guidance .
Result of Action
Compounds with similar structures have been shown to have effects on neuronal development and axon guidance through the regulation of crmp2 .
Action Environment
Similar compounds are often stored in an inert atmosphere at 2-8°c for stability .
properties
IUPAC Name |
tert-butyl N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-20(2,3)27-19(26)22-14-7-6-12-25(13-14)18-11-10-17(23-24-18)15-8-4-5-9-16(15)21/h4-5,8-11,14H,6-7,12-13H2,1-3H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJVMGXIEUJHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117455 | |
| Record name | Carbamic acid, N-[1-[6-(2-chlorophenyl)-3-pyridazinyl]-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638612-47-1 | |
| Record name | Carbamic acid, N-[1-[6-(2-chlorophenyl)-3-pyridazinyl]-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[6-(2-chlorophenyl)-3-pyridazinyl]-3-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



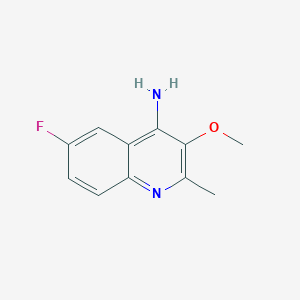
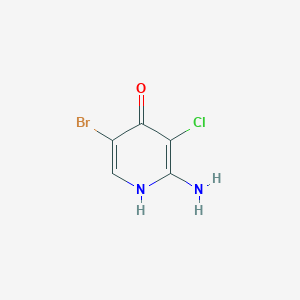
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)
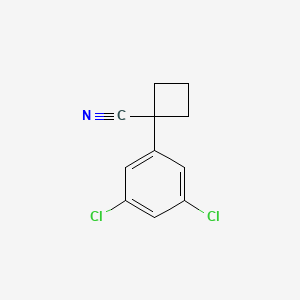
![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B1450244.png)




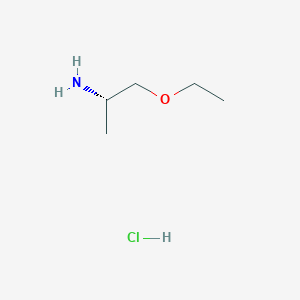
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1450253.png)
